2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulphonyl group attached to the nitrogen atom of the indole ring, along with two methyl groups at the 2 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Phenylsulphonyl Group: The phenylsulphonyl group is introduced via a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the indole ring at the 2 and 5 positions, which can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
Chemical Reactions Analysis
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-2-methyl-7-azaindole: This compound has a similar structure but lacks the additional methyl group at the 5 position. It may exhibit different chemical and biological properties due to this structural difference.
1-(Phenylsulphonyl)-7-azaindole: This compound lacks both methyl groups at the 2 and 5 positions. Its chemical reactivity and biological activity may differ significantly from this compound.
1-(Phenylsulphonyl)-2,5-dimethylindole: This compound has a similar structure but lacks the nitrogen atom in the indole ring. The presence of the nitrogen atom in this compound may contribute to its unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulphonyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,5-dimethylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13-9-12(2)17(15(13)16-10-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDXXIMJAZOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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